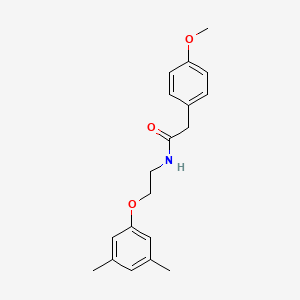

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide

Description

N-(2-(3,5-Dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a phenoxyethyl backbone substituted with 3,5-dimethyl groups and a 4-methoxyphenylacetamide moiety. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal and agrochemical contexts.

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14-10-15(2)12-18(11-14)23-9-8-20-19(21)13-16-4-6-17(22-3)7-5-16/h4-7,10-12H,8-9,13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDAZLPATOQQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C_{17}H_{23}N_{1}O_{3}

- Molecular Weight : 299.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may act as an inhibitor of specific enzymes or receptors, leading to altered cellular responses.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Receptor Binding : It may bind to receptors associated with inflammatory responses or cancer progression, modulating their activity.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy has been compared to established antibiotics, indicating a potential role in treating infections.

Antitumor Activity

Research highlights the compound's antitumor potential. For example:

- Cell Proliferation Inhibition : Studies have demonstrated that it inhibits the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma), with an IC50 value indicating effective cytotoxicity.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study reported that this compound showed comparable activity to streptomycin against various bacterial strains, suggesting its potential as an alternative antimicrobial agent.

- Antitumor Mechanism :

- Cell Cycle Arrest :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | 299.37 | 3.84 (HepG2) | Apoptosis induction |

| 2-(4-chloro-3,5-dimethylphenoxy)acetamide | 315.85 | 1.9 (RAGE inhibition) | Enzyme inhibition |

| 4-chloro-3,5-dimethylphenol | 188.65 | Not specified | Antimicrobial |

Comparison with Similar Compounds

Key Observations :

- The 4-methoxyphenyl group is a recurring motif in bioactive acetamides, as seen in compound 19s and the benzothiazole derivative .

- Substituents on the phenoxy ring (e.g., 3,5-dimethyl vs.

- Functional groups like carboxylic acids (19s) or benzothiazoles (EP3 348 550A1) modulate solubility and target affinity .

Pharmacological Activity

While direct data on the target compound are lacking, structurally related acetamides exhibit notable bioactivity:

- Anti-Cancer Activity : Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) showed IC50 values <10 µM against HCT-1, MCF-7, and PC-3 cancer cell lines .

- Toxicity Profiles: Acetamide derivatives with diethylaminoethyl and methoxyphenoxy groups (e.g., Entry 1854–1857 in ) demonstrated variable rodent toxicity (LD50 range: 1.41–2.55 mg/kg), correlating with substituent electronegativity and lipophilicity .

Comparison of Toxicity Data :

Trends :

- Chlorine substituents increase toxicity compared to methoxy groups (e.g., Entry 1857 vs. 1854).

- Hydroxyl groups reduce toxicity, likely due to enhanced solubility and faster renal clearance .

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight is estimated to exceed 300 g/mol, comparable to 2-(2,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide (283.36 g/mol) .

- Solubility : Polar groups (e.g., carboxylic acids in 19s ) improve aqueous solubility, whereas lipophilic substituents (e.g., benzothiazoles in ) enhance membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenyl)acetamide, and what intermediates are critical?

- Methodology : The synthesis typically involves coupling a phenoxyethylamine derivative with a substituted acetamide. A common approach includes:

- Step 1 : Reacting 3,5-dimethylphenol with ethylene dihalide to form 2-(3,5-dimethylphenoxy)ethyl halide.

- Step 2 : Amidation of 2-(4-methoxyphenyl)acetic acid with ethylenediamine derivatives to form the acetamide core.

- Key intermediates : Chloroacetyl chloride and 4-methoxyphenylacetic acid are critical precursors. Reaction optimization (e.g., temperature, base selection) is essential to avoid side products like over-alkylation .

Q. How can researchers verify the structural integrity and purity of this compound?

- Analytical techniques :

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions (e.g., 3,5-dimethylphenoxy vs. other isomers).

- HPLC-MS for purity assessment and detection of trace byproducts (e.g., unreacted starting materials).

- Elemental analysis to validate empirical formula compliance .

Advanced Research Questions

Q. How can reaction yields be improved in the coupling step between the phenoxyethylamine and acetamide moieties?

- Optimization strategies :

- Use of coupling agents like EDCI/HOBt to enhance amide bond formation efficiency.

- Solvent selection (e.g., DMF or THF) to improve solubility of intermediates.

- Catalytic additives (e.g., DMAP) to accelerate reaction kinetics.

Q. What structural modifications of this compound could enhance its biological activity?

- SAR insights :

- Phenoxy group : Replacing 3,5-dimethyl substituents with bulkier groups (e.g., chloro, methoxy) may improve receptor binding.

- Acetamide chain : Introducing heterocycles (e.g., oxadiazole, triazole) instead of the ethyl linker could modulate pharmacokinetic properties.

- 4-Methoxyphenyl : Fluorination at the para position may enhance metabolic stability .

Q. How should researchers address contradictory data in pharmacological assays (e.g., varying IC₅₀ values across cell lines)?

- Resolution strategies :

- Validate assay conditions (e.g., cell viability protocols, incubation time).

- Test metabolite stability: Degradation products (e.g., demethylated derivatives) may contribute to variability.

- Use orthogonal assays (e.g., SPR, fluorescence polarization) to confirm target engagement .

Methodological Challenges

Q. What are the best practices for analyzing the compound’s solubility and formulation stability?

- Approach :

- Solubility screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions.

- Stability studies : Monitor degradation under stress conditions (pH, temperature) via UPLC-UV.

- Formulation : Co-solvents (e.g., PEG 400) or cyclodextrin encapsulation can improve aqueous solubility .

Q. How can researchers differentiate between off-target effects and true pharmacological activity in vivo?

- Experimental design :

- Use knockout or knock-in animal models to validate target specificity.

- Employ competitive binding assays with radiolabeled analogs.

- Profile metabolite activity to rule out contributions from degradation products .

Data Interpretation

Q. What computational tools are suitable for predicting the compound’s ADMET properties?

- Tools :

- SwissADME for predicting bioavailability and blood-brain barrier penetration.

- Molinspiration to estimate logP and polar surface area.

- AutoDock Vina for docking studies to identify potential off-target interactions .

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

- Factors to consider :

- Pharmacokinetics : Poor oral absorption or rapid clearance may limit in vivo activity.

- Tissue distribution : Use imaging techniques (e.g., PET with isotopic labeling) to assess biodistribution.

- Metabolite interference : Identify active metabolites via LC-MS/MS profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.